6-メチル-4-ニトロ-1H-インドール

概要

説明

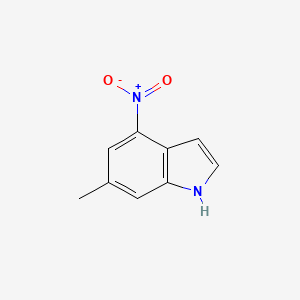

“6-Methyl-4-nitro-1H-indole” is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis . This compound is a derivative of indole, a naturally occurring compound found in many plants and animals. It is a yellow-brown powder .

Synthesis Analysis

The synthesis of indole derivatives, including “6-Methyl-4-nitro-1H-indole”, has been a topic of interest among researchers. Various methods have been reported for the synthesis of indoles, such as modern versions of classical synthesis methods like Fischer indole synthesis . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Molecular Structure Analysis

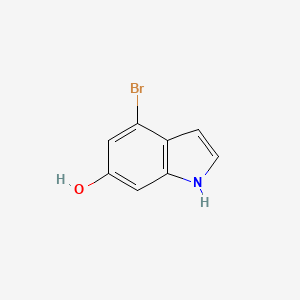

The molecular structure of “6-Methyl-4-nitro-1H-indole” is represented by the linear formula C9H8N2O2 . The InChI Code for this compound is 1S/C9H8N2O2/c1-6-4-8-7 (2-3-10-8)9 (5-6)11 (12)13/h2-5,10H,1H3 .

Chemical Reactions Analysis

Indole derivatives, including “6-Methyl-4-nitro-1H-indole”, have shown to be versatile in chemical reactions. For instance, the reactivity of 6-Methyl-4-nitro-1H-indole with nitric acid, leading to the formation of nitroindoles, showcases its chemical versatility . Such transformations are crucial for synthesizing a variety of indole derivatives with potential applications in drug discovery and materials science .

Physical and Chemical Properties Analysis

“6-Methyl-4-nitro-1H-indole” is a yellow-brown powder . It has a molecular weight of 176.17 . The compound should be stored at 0-8°C .

科学的研究の応用

薬理学

6-メチル-4-ニトロ-1H-インドール: は、生物活性を示す化合物と構造が類似しているため、薬理学研究において潜在的な可能性を示しています。 インドール誘導体は、抗ウイルス剤、抗炎症剤、抗がん剤など、治療特性で知られています 。この化合物は、これらの分野を標的とする新しい薬剤の合成において極めて重要となる可能性があります。

有機合成

有機化学において、6-メチル-4-ニトロ-1H-インドールは、複雑な有機化合物を合成するためのビルディングブロックとして役立ちます。 その反応性により、化学者は多様な分子構造を作成することができ、これは新しい材料や薬剤の開発につながる可能性があります .

材料科学

この化合物の誘導体は、強度や耐薬品性などの特定の特性を持つ新しい材料の製造に使用できる可能性があります。 この分野の研究は、インドール化合物が材料特性の向上に潜在的な可能性を秘めていることを調査しています .

農業

インドール誘導体は、植物の成長と発達に役割を果たします6-メチル-4-ニトロ-1H-インドールは、植物ホルモンまたは成長調節剤の合成に使用できる可能性があり、農業バイオテクノロジーの進歩に貢献する可能性があります .

環境科学

6-メチル-4-ニトロ-1H-インドールを含むインドール化合物の研究は、環境に優しい農薬や除草剤の開発につながる可能性があります。 これらの化合物は、環境管理に使用される従来の化学物質の持続可能な代替手段を提供する可能性があります .

バイオテクノロジー

6-メチル-4-ニトロ-1H-インドール: は、発酵による天然香料や香料の生産など、バイオテクノロジープロセスに適用できる可能性があります。 その誘導体は、バイオテクノロジーによる治療用化合物の合成にも使用できる可能性があります .

食品業界

インドール誘導体の研究は、食品業界、特にフレーバー化合物の合成において影響を与えています6-メチル-4-ニトロ-1H-インドールは、新しいフレーバーの作成または既存のフレーバーの強化に貢献する可能性があります .

香料および香水

インドール化合物は、その花の香りのプロファイルにより、香料業界に不可欠です6-メチル-4-ニトロ-1H-インドールは、新しい香料の開発や、既存の香水の複雑さの向上に使用できる可能性があります .

Safety and Hazards

The safety information for “6-Methyl-4-nitro-1H-indole” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

将来の方向性

Indole derivatives, including “6-Methyl-4-nitro-1H-indole”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research could focus on the development of efficient methods for accessing fine chemicals, agrochemicals, and pharmaceutical intermediates, highlighting the compound’s significant role in organic chemistry and industry .

作用機序

Target of Action

6-Methyl-4-nitro-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the environment can affect the vibrational characteristics of similar compounds .

生化学分析

Biochemical Properties

6-Methyl-4-nitro-1H-indole, like other indoles, can interact with various enzymes, proteins, and other biomolecules These interactions can influence biochemical reactions within the cell

Cellular Effects

Indole derivatives, including 6-Methyl-4-nitro-1H-indole, have been shown to exhibit various biological properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Like other indoles, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole derivatives, including 6-Methyl-4-nitro-1H-indole, are involved in the metabolism of tryptophan . They interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

特性

IUPAC Name |

6-methyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWWEBNSAPAUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646466 | |

| Record name | 6-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880086-93-1 | |

| Record name | 6-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

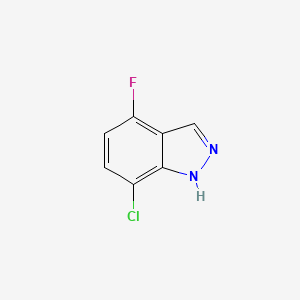

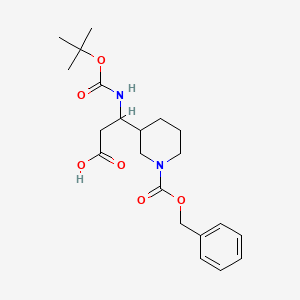

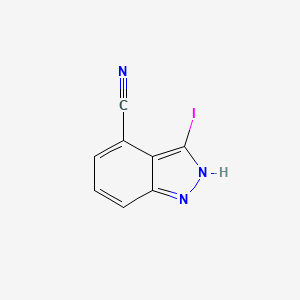

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

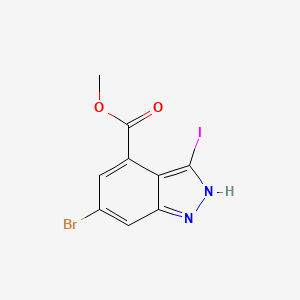

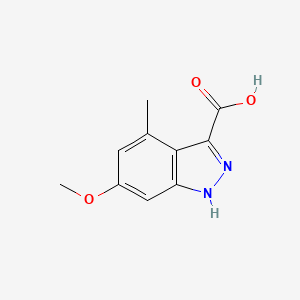

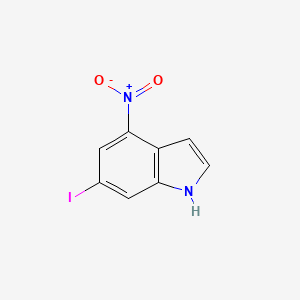

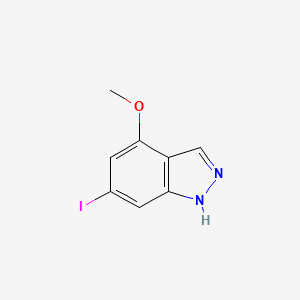

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604233.png)

![methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1604240.png)